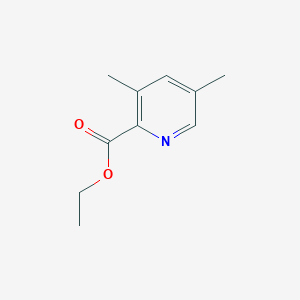

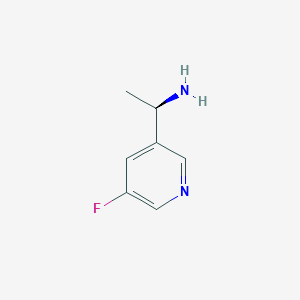

![molecular formula C5H9NO B1396133 trans-6-Amino-3-oxabicyclo[3.1.0]hexane CAS No. 1048962-48-6](/img/structure/B1396133.png)

trans-6-Amino-3-oxabicyclo[3.1.0]hexane

Übersicht

Beschreibung

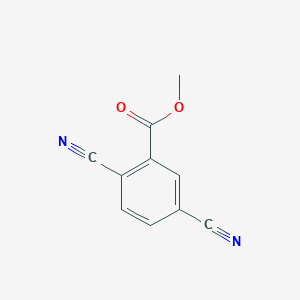

“trans-6-Amino-3-oxabicyclo[3.1.0]hexane” is a chemical compound with the molecular formula C5H10ClNO . It is also known as "(Meso-1R,5S,6r)-3-Oxabicyclo [3.1.0]Hexan-6-endo-Amine Hydrochloride" .

Synthesis Analysis

The compound can be synthesized by a synergistic NaBH4 reduction/cyclization reaction, starting from readily available 2-aroyl-1-cyano-3-arylcyclopropane-1-carboxylates .Molecular Structure Analysis

The molecular structure of “trans-6-Amino-3-oxabicyclo[3.1.0]hexane” is characterized by a bicyclic hexane ring with an oxygen atom and an amino group . The molecular weight of the compound is 135.59 g/mol .Chemical Reactions Analysis

The compound is involved in intramolecular cyclopropanation of alpha-diazoacetates via Co(II)-based metalloradical catalysis .It should be stored at temperatures between 0-8°C . The compound’s IUPAC name is “(1 S ,5 R )-3-oxabicyclo [3.1.0]hexan-6-amine;hydrochloride” and its InChIKey is JCFIYVURKHIYFF-FLGDEJNQSA-N .

Wissenschaftliche Forschungsanwendungen

Stereoisomers Synthesis

Bakonyi et al. (2013) developed a synthesis method for all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, an analog of trans-6-Amino-3-oxabicyclo[3.1.0]hexane. This method significantly shortens existing literature procedures and allows for the production of either pure cis or trans acid through simple reaction condition adjustments. Optical resolution is achieved via diastereomeric salt formation or chromatography on a chiral stationary phase (Bakonyi et al., 2013).

Conformational Studies

Jimeno et al. (2011) explored the diverse biological activities of bicyclo[3.1.0]hexane and its heteroanalogues, including trans-6-Amino-3-oxabicyclo[3.1.0]hexane. These compounds have been utilized as conformationally locked analogues of nucleoside building blocks and in the synthesis of natural compounds, bioactive compounds, novel materials, and catalysts (Jimeno et al., 2011).

Synthesis of Constrained Amino Acids

Koskinen and Muñoz (1990) described the rapid, high-yielding synthesis of N-t-butoxycarbonyl-1-amino-2-oxo-3-oxabicyclo[3.1.0]hexane. This synthesis relies on an intramolecular carbenoid reaction followed by Curtius degradation, producing a conformationally constrained amino acid (Koskinen & Muñoz, 1990).

Potential in Antidepressant and Anxiolytic Agents

Boukherroub et al. (1994) synthesized novel trans-3,4-bifunctional silacyclopentane derivatives from 6-oxa-3-silabicyclo[3.1.0]hexanes. One of these compounds showed potential as an antidepressant and anxiolytic agent, illustrating the pharmaceutical applications of derivatives of trans-6-Amino-3-oxabicyclo[3.1.0]hexane (Boukherroub et al., 1994).

Bioactive Compound Synthesis

Woll et al. (2002) reported a stereoselective synthetic route introducing side chains at the 3-position of trans-2-aminocyclopentanecarboxylic acid (ACPC), a relative of trans-6-Amino-3-oxabicyclo[3.1.0]hexane. This synthesis is crucial for incorporating these compounds into beta-peptides that fold in water and could have implications for the design of beta-peptides for biological applications (Woll et al., 2002).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has a signal word of “Warning” and the hazard statement H302 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used .

Eigenschaften

IUPAC Name |

(1S,5R)-3-oxabicyclo[3.1.0]hexan-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c6-5-3-1-7-2-4(3)5/h3-5H,1-2,6H2/t3-,4+,5? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMHKNOMRGEMLC-NGQZWQHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C2N)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H](C2N)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-6-Amino-3-oxabicyclo[3.1.0]hexane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B1396055.png)

![5-Oxa-7-azaspiro[3.4]octan-6-one](/img/structure/B1396057.png)

![3,6-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1396069.png)